molecular formula C18H23NO3S B2752025 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE CAS No. 1796969-81-7

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE

Cat. No.: B2752025
CAS No.: 1796969-81-7
M. Wt: 333.45
InChI Key: MHQNECVPTCTLAX-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic structure with a phenylsulfonyl group and a pent-4-en-1-one moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE typically involves multiple steps, including the formation of the bicyclic core, introduction of the phenylsulfonyl group, and the final addition of the pent-4-en-1-one moiety. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Phenylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Addition of the Pent-4-en-1-one Moiety: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)butan-4-one
  • 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)hex-4-en-1-one

Uniqueness

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE stands out due to its specific structural features, such as the combination of a bicyclic core with a phenylsulfonyl group and a pent-4-en-1-one moiety.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-2-3-9-18(20)19-14-10-11-15(19)13-17(12-14)23(21,22)16-7-5-4-6-8-16/h2,4-8,14-15,17H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQNECVPTCTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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